Pruvanserin

Catalog No.
S620351
CAS No.
443144-26-1
M.F
C22H21FN4O
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pruvanserin

CAS Number

443144-26-1

Product Name

Pruvanserin

IUPAC Name

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile

Molecular Formula

C22H21FN4O

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C22H21FN4O/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20/h1-7,15,25H,8-13H2

InChI Key

AQRLDDAFYYAIJP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N

Description

Pruvanserin is an indolecarboxamide.
Pruvanserin has been used in trials studying the treatment of Sleep Initiation and Maintenance Disorders.

Pruvanserin is a medication that acts as a selective antagonist of serotonin 5-HT2A receptors. These receptors are found in various areas of the brain and are involved in functions such as cognition, mood, and perception [].

Potential Therapeutic Effects

Scientific research has explored pruvanserin's potential use in treating various conditions, including:

  • Schizophrenia

    Pruvanserin was initially investigated as a treatment for schizophrenia due to its ability to block 5-HT2A receptors, which are thought to be overactive in schizophrenia []. However, clinical trials did not show sufficient efficacy for this purpose [].

  • Psychosis in Parkinson's Disease

    Research has investigated pruvanserin for treating psychosis associated with Parkinson's disease. Some studies suggest pruvanserin may be effective in reducing psychotic symptoms without causing the movement side effects associated with some other medications [].

  • Huntington's Disease

    Early research suggests that pruvanserin may help manage choreoathetosis, a movement disorder characterized by involuntary, jerking movements, in people with Huntington's disease [].

Pruvanserin, also known as EMD 281014 or LY-2422347, is a selective antagonist of the serotonin 5-HT2A receptor. It was originally developed by Merck KGaA and later pursued by Eli Lilly for potential applications in treating conditions such as primary insomnia and major depressive disorder. The compound's molecular formula is C22H22ClFN4O, with a molecular weight of approximately 376.43 g/mol .

, including:

  • Oxidation: Particularly at the indole nitrogen, leading to N-oxide derivatives.
  • Reduction: At the carbonyl group to form alcohol derivatives.
  • Substitution: Halogenating agents can be employed for substitution reactions, yielding halogenated derivatives .

Common reagents for these reactions include hydrogen peroxide and lithium aluminum hydride for oxidation and reduction, respectively.

Pruvanserin exhibits significant biological activity as a selective antagonist of the 5-HT2A receptor. This receptor is implicated in numerous physiological processes, including mood regulation, anxiety, sleep, and cognition. By blocking the activation of this receptor by serotonin, pruvanserin has been studied for its efficacy in treating sleep initiation and maintenance disorders .

The synthesis of pruvanserin involves several key steps:

  • Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
  • Introduction of the Piperazine Moiety: The indole core is functionalized with a piperazine group via nucleophilic substitution.
  • Addition of the Fluorophenyl Group: This step involves further functionalization to introduce the fluorophenyl group into the structure .

The synthetic route is optimized for yield and purity, often utilizing high-pressure reactors and continuous flow systems in industrial settings.

Pruvanserin has been primarily investigated for its potential use in treating:

  • Sleep Disorders: Specifically, sleep initiation and maintenance disorders.
  • Major Depressive Disorder: As part of clinical trials assessing its efficacy in mood regulation .

Despite its promising applications, development has reportedly been discontinued.

Studies have shown that pruvanserin interacts specifically with the 5-HT2A receptor, demonstrating a high binding affinity (IC50 = 0.35 nM). This interaction inhibits human platelet aggregation in vitro at concentrations ranging from 10 to 40 nM . The compound's selectivity for the 5-HT2A receptor over other serotonin receptors contributes to its unique pharmacological profile.

Pruvanserin shares structural and functional similarities with other compounds that target serotonin receptors. Notable similar compounds include:

Comparison Table

CompoundSelectivityPrimary UseMechanism of Action
PruvanserinHighSleep Disorders5-HT2A receptor antagonist
RitanserinModerateAntidepressantNon-selective serotonin antagonist
KetanserinHighHypertensionSelective 5-HT2A antagonist
AlmorexantN/ASleep DisordersDual orexin receptor antagonist

Pruvanserin's uniqueness lies in its high selectivity for the 5-HT2A receptor and its specific applications in sleep disorders compared to other compounds that may have broader or different therapeutic targets .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.16993947 g/mol

Monoisotopic Mass

376.16993947 g/mol

Heavy Atom Count

28

UNII

UL09X1D9EM

Other CAS

443144-26-1

Wikipedia

Pruvanserin

Dates

Modify: 2024-02-18

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